molecular formula C26H22Cl3N3O2S B14997444 2-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B14997444
M. Wt: 546.9 g/mol
InChI Key: LXVRVYJDRLGNOV-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include chlorobenzyl derivatives and dichlorophenyl compounds, which undergo various reactions such as nucleophilic substitution, cyclization, and sulfonation under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving catalysts and specific reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chlorobenzyl or dichlorophenyl groups, leading to dechlorinated products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dechlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyrimidoquinoline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. Research may focus on evaluating the biological activity of this compound against different pathogens or cancer cell lines.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Studies may explore its mechanism of action, pharmacokinetics, and toxicity profiles.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b]quinoline Derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Chlorobenzyl Sulfanyl Compounds: Compounds with chlorobenzyl sulfanyl groups may have similar chemical reactivity and applications.

Uniqueness

The uniqueness of 2-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C26H22Cl3N3O2S

Molecular Weight

546.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H22Cl3N3O2S/c1-26(2)10-18-21(19(33)11-26)20(15-8-7-14(27)9-17(15)29)22-23(30-18)31-25(32-24(22)34)35-12-13-5-3-4-6-16(13)28/h3-9,20H,10-12H2,1-2H3,(H2,30,31,32,34)

InChI Key

LXVRVYJDRLGNOV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=C(C=C(C=C5)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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